2-CHLORO-5-(2,5-DIMETHOXYPHENYL)NICOTINIC ACID
Overview
Description
2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid is a chemical compound that belongs to the phenethylamine class. It is a derivative of the phenethylamine hallucinogen 2C-B and exhibits various biological activities.
Preparation Methods
The synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds . Another approach is the substitution of the hydroxyl group of 2-hydroxynicotinic acid . Additionally, a tandem reaction involving the cyclization of various acrolein derivatives can be employed . Industrial production methods often utilize these synthetic routes under controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound exhibits antibacterial and antibiofilm properties, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of the phenethylamine class, it may interact with neurotransmitter receptors in the brain, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
Comparison with Similar Compounds
2-Chloro-5-(2,5-dimethoxyphenyl)nicotinic acid can be compared with other similar compounds, such as:
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-Chloro-5-(2,4-dimethoxyphenyl)nicotinic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-9-3-4-12(20-2)10(6-9)8-5-11(14(17)18)13(15)16-7-8/h3-7H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBROQXCBOJEHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(N=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687839 | |
Record name | 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-10-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(2,5-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258609-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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